1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural features and reactivity This compound contains a pyrazole ring substituted with difluoromethyl and propoxymethyl groups, along with a sulfonyl chloride functional group
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide.
Attachment of Propoxymethyl Group: The propoxymethyl group can be attached through alkylation reactions, using propoxymethyl halides in the presence of a base.
Sulfonyl Chloride Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the difluoromethyl group.
Radical Reactions: The difluoromethyl group can also engage in radical reactions, which are useful for the functionalization of the pyrazole ring.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins, nucleic acids, and other biomolecules. This reactivity is harnessed in various applications, such as the development of enzyme inhibitors that block the active sites of target enzymes .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride: The presence of a methoxymethyl group instead of a propoxymethyl group can affect the compound’s solubility and interaction with target molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(difluoromethyl)-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2N2O3S/c1-2-3-16-5-6-7(17(9,14)15)4-13(12-6)8(10)11/h4,8H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOYXEOJESPXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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